molecular formula C19H20O3 B13580922 8-(4-Methoxy-2,5-dimethylphenyl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one

8-(4-Methoxy-2,5-dimethylphenyl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one

Cat. No.: B13580922
M. Wt: 296.4 g/mol
InChI Key: RQIPHIGSBNOXMT-UHFFFAOYSA-N
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Description

8-(4-Methoxy-2,5-dimethylphenyl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one is a complex organic compound with a unique structure that includes a benzoxepin ring fused with a methoxy-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-Methoxy-2,5-dimethylphenyl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

8-(4-Methoxy-2,5-dimethylphenyl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

8-(4-Methoxy-2,5-dimethylphenyl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(4-Methoxy-2,5-dimethylphenyl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(4-Methoxy-2,5-dimethylphenyl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one is unique due to its specific structural features, such as the benzoxepin ring and the methoxy-dimethylphenyl group

Properties

Molecular Formula

C19H20O3

Molecular Weight

296.4 g/mol

IUPAC Name

8-(4-methoxy-2,5-dimethylphenyl)-3,4-dihydro-2H-1-benzoxepin-5-one

InChI

InChI=1S/C19H20O3/c1-12-10-18(21-3)13(2)9-16(12)14-6-7-15-17(20)5-4-8-22-19(15)11-14/h6-7,9-11H,4-5,8H2,1-3H3

InChI Key

RQIPHIGSBNOXMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC)C)C2=CC3=C(C=C2)C(=O)CCCO3

Origin of Product

United States

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